N'-Benzylideneoctadecanehydrazide
Overview
Description
N’-Benzylideneoctadecanehydrazide: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond, typically formed by the reaction of hydrazine with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-Benzylideneoctadecanehydrazide can be synthesized through the condensation reaction between octadecanehydrazide and benzaldehyde. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the carbon-nitrogen double bond. The reaction can be represented as follows:
Octadecanehydrazide+Benzaldehyde→N’-Benzylideneoctadecanehydrazide+Water
Industrial Production Methods: In an industrial setting, the synthesis of N’-Benzylideneoctadecanehydrazide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N’-Benzylideneoctadecanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazide.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or other oxygen-containing derivatives.
Reduction: Conversion back to octadecanehydrazide.
Substitution: Formation of various substituted hydrazones.
Scientific Research Applications
N’-Benzylideneoctadecanehydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-Benzylideneoctadecanehydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- N’-Benzylidenehexadecanehydrazide
- N’-Benzylidenedodecanehydrazide
- N’-Benzylidenetetradecanehydrazide
Comparison: N’-Benzylideneoctadecanehydrazide is unique due to its long alkyl chain, which imparts specific hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants or membrane-active agents. Compared to shorter-chain analogs, it may exhibit different solubility and interaction profiles, making it suitable for specialized applications.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]octadecanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(28)27-26-23-24-20-17-16-18-21-24/h16-18,20-21,23H,2-15,19,22H2,1H3,(H,27,28)/b26-23+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURXMXQBILMTIB-WNAAXNPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68181-04-4 | |
Record name | NSC204635 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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